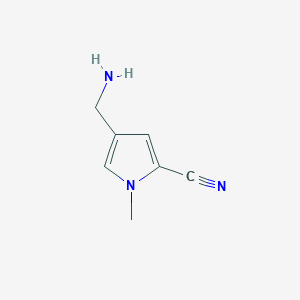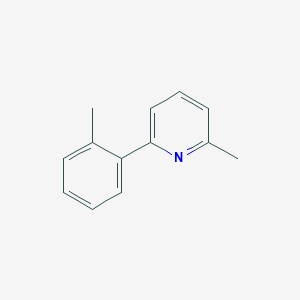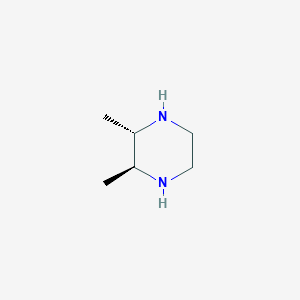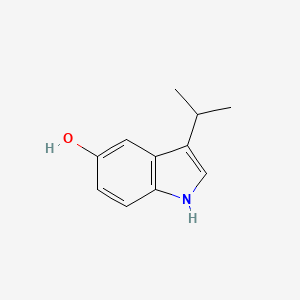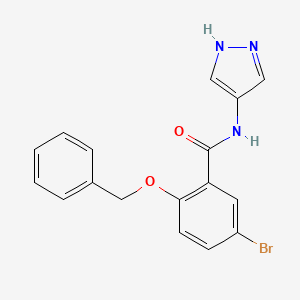
5-bromo-2-phenylmethoxy-N-(1H-pyrazol-4-yl)benzamide
Overview
Description
5-Bromo-2-phenylmethoxy-N-(1H-pyrazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position, a phenylmethoxy group at the 2nd position, and a pyrazolyl group at the 4th position of the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-phenylmethoxy-N-(1H-pyrazol-4-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Methoxylation: The phenylmethoxy group can be introduced via a nucleophilic substitution reaction using phenylmethanol and a suitable base like sodium hydride.
Pyrazole Formation: The pyrazolyl group can be synthesized through a cyclization reaction involving hydrazine and an appropriate diketone or α,β-unsaturated carbonyl compound.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an amine, such as 4-aminopyrazole, under suitable conditions like the presence of a coupling agent (e.g., EDCI or DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-phenylmethoxy-N-(1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LAH) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium alkoxides, amines, or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated, arylated, or aminated derivatives.
Scientific Research Applications
5-Bromo-2-phenylmethoxy-N-(1H-pyrazol-4-yl)benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-phenylmethoxy-N-(1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methyl-N-(phenylmethoxy)benzamide
- 5-Bromo-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol
- 2-Bromo-5-(N-methylpyrazol-4-yl)pyridine
Uniqueness
5-Bromo-2-phenylmethoxy-N-(1H-pyrazol-4-yl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C17H14BrN3O2 |
|---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
5-bromo-2-phenylmethoxy-N-(1H-pyrazol-4-yl)benzamide |
InChI |
InChI=1S/C17H14BrN3O2/c18-13-6-7-16(23-11-12-4-2-1-3-5-12)15(8-13)17(22)21-14-9-19-20-10-14/h1-10H,11H2,(H,19,20)(H,21,22) |
InChI Key |
OFKPUHQBERIKGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)NC3=CNN=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
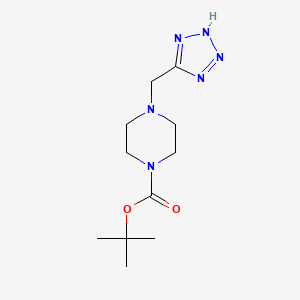
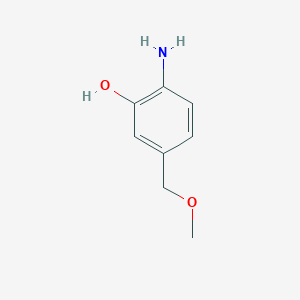
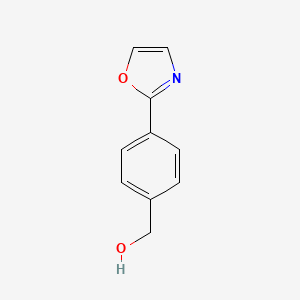
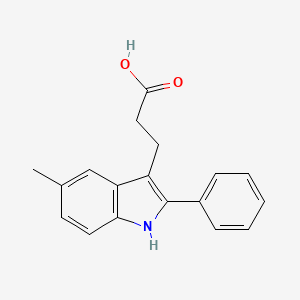
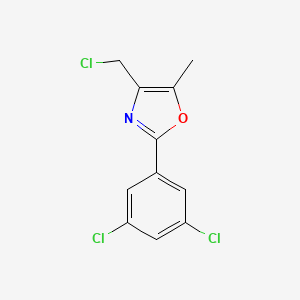
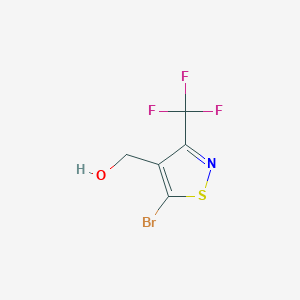
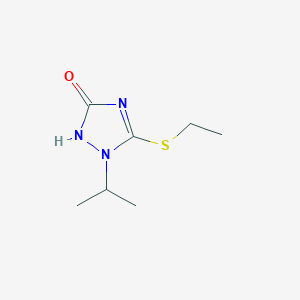
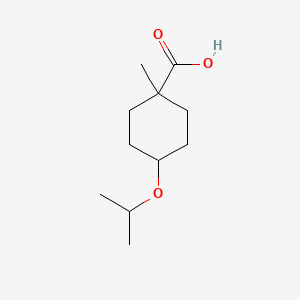
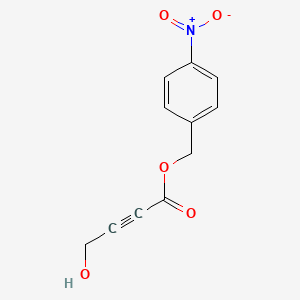
![2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol](/img/structure/B8721645.png)
